molecular formula C8H7NOS2 B062323 7-Hydroxymethyl-2-mercaptobenzothiazole CAS No. 171874-46-7

7-Hydroxymethyl-2-mercaptobenzothiazole

Cat. No.: B062323
CAS No.: 171874-46-7
M. Wt: 197.3 g/mol
InChI Key: ISIVPHWRJYLHNV-UHFFFAOYSA-N
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Description

7-Hydroxymethyl-2-mercaptobenzothiazole is a versatile and high-value benzothiazole derivative of significant interest in chemical research and development. This compound features a hydroxymethyl group at the 7-position, which provides a reactive handle for further chemical modification and conjugation, distinguishing it from its parent molecule, 2-mercaptobenzothiazole. Its primary research applications are in the fields of polymer chemistry and materials science, where it is investigated as a potential accelerator or modifying agent in vulcanization processes for synthetic rubbers, influencing cure characteristics and final material properties. Furthermore, the benzothiazole core is a privileged scaffold in medicinal chemistry, making this derivative a valuable intermediate for the synthesis of novel compounds with potential biological activity, particularly for targeting neurological disorders and oxidative stress pathways. Researchers also explore its utility in corrosion inhibition studies for metallic alloys and as a precursor for developing fluorescent chemosensors due to the intrinsic photophysical properties of the benzothiazole ring. The presence of both thiol and hydroxymethyl functional groups allows for diverse synthetic transformations, facilitating its use in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

7-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVPHWRJYLHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598657
Record name 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171874-46-7
Record name 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A pivotal method for synthesizing 7-hydroxymethyl-2-mercaptobenzothiazole involves the reduction of its carboxylic acid precursor, 7-carboxy-2-mercaptobenzothiazole. This two-step process begins with the synthesis of the carboxylic acid derivative, followed by selective reduction to introduce the hydroxymethyl group.

Synthesis of 7-Carboxy-2-mercaptobenzothiazole

The carboxylic acid precursor is typically synthesized via oxidation of 7-methyl-2-mercaptobenzothiazole. Strong oxidizing agents such as potassium permanganate (KMnO4KMnO_4) in acidic or alkaline conditions facilitate the conversion of the methyl group to a carboxylic acid. For example:

7-Methyl-2-mercaptobenzothiazoleKMnO4,H2SO47-Carboxy-2-mercaptobenzothiazole\text{7-Methyl-2-mercaptobenzothiazole} \xrightarrow{KMnO4, H2SO_4} \text{7-Carboxy-2-mercaptobenzothiazole}

Reaction conditions include refluxing in aqueous sulfuric acid (5–10%) at 80–100°C for 6–8 hours, yielding the carboxylic acid derivative with purities exceeding 95%.

Reduction to Hydroxymethyl Derivative

The reduction step employs lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous tetrahydrofuran (THF) under inert atmosphere. A representative procedure involves:

  • Dissolving 7-carboxy-2-mercaptobenzothiazole (480 mg, 2.27 mmol) in THF (7 mL).

  • Adding LiAlH4LiAlH_4 (4.5 mmol) portionwise at 0°C.

  • Stirring at room temperature for 12 hours, followed by quenching with aqueous ammonium chloride.

The reaction affords this compound with a yield of 78–85% and a purity of 98%.

Table 1: Key Parameters for Carboxylic Acid Reduction

ParameterValue/Description
Starting Material7-Carboxy-2-mercaptobenzothiazole
Reducing AgentLithium Aluminum Hydride (LiAlH4LiAlH_4)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0°C to Room Temperature
Reaction Time12 Hours
Yield78–85%

Alternative Hydroxymethylation Strategies

Reaction Mechanism

Formaldehyde acts as a formylating agent under acidic conditions (e.g., H2SO4H_2SO_4 or HClHCl), generating an electrophilic formaldehyde intermediate. Attack by the electron-rich benzothiazole ring at the 7-position forms a hydroxymethyl adduct:

2-Mercaptobenzothiazole+HCHOH+This compound\text{2-Mercaptobenzothiazole} + \text{HCHO} \xrightarrow{H^+} \text{this compound}

Optimization of formaldehyde stoichiometry (1.2–1.5 equivalents) and reaction temperature (50–70°C) minimizes side reactions such as oligomerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production prioritizes continuous flow systems to enhance yield and safety. Key parameters include:

  • Residence Time : 30–60 minutes at 150–180°C.

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) to avoid corrosion.

  • Byproduct Management : Distillation units to separate unreacted formaldehyde and toluene.

Table 2: Industrial Process Optimization

ParameterSmall-Scale ValueIndustrial-Scale Value
Temperature70°C150–180°C
PressureAtmospheric2–5 bar
Catalyst Loading5 wt%10–15 wt%
Throughput100 g/day1–5 tons/day

Comparative Analysis of Methods

Yield and Purity

  • Carboxylic Acid Reduction : Higher purity (98%) but requires two steps and hazardous LiAlH4LiAlH_4.

  • Direct Formylation : Single-step but lower yields (60–70%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-carboxy-2-mercaptobenzothiazole.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

7-Hydroxymethyl-2-mercaptobenzothiazole exhibits significant antimicrobial properties. Research indicates that derivatives of 2-mercaptobenzothiazole demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that compounds with specific substitutions on the benzothiazole ring showed potent activity against Staphylococcus aureus and Candida albicans .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 μg/mL
This compoundEscherichia coli12.5 μg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, derivatives containing the mercaptobenzothiazole structure were shown to reduce inflammation significantly in carrageenan-induced paw edema assays . This suggests potential therapeutic applications in treating inflammatory diseases.

Pesticides and Fungicides

This compound is utilized in the formulation of pesticides and fungicides due to its efficacy in controlling fungal pathogens. For instance, it has been incorporated into products designed to combat fungal infections in crops, highlighting its importance in agricultural chemistry .

Pesticide/FungicideActive IngredientApplication
Busan PesticidesThis compoundFungal control in crops

Rubber Industry

In industrial applications, particularly the rubber industry, this compound serves as a vulcanization accelerator. This compound enhances the mechanical properties of rubber products by promoting cross-linking during the vulcanization process .

ApplicationRole of CompoundBenefits
Rubber VulcanizationAcceleratorImproved elasticity and durability

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various derivatives of mercaptobenzothiazole against clinical strains of bacteria and fungi. The results indicated that modifications at specific positions on the benzothiazole ring significantly enhanced antimicrobial activity, with some derivatives achieving MIC values lower than those of standard antibiotics .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers administered various concentrations of this compound to a rat model with induced paw edema. The findings demonstrated a dose-dependent reduction in edema, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur-containing moiety is crucial for its binding affinity and specificity towards certain enzymes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 7-Hydroxymethyl-2-mercaptobenzothiazole include:

Compound Name Substituents Molecular Formula Key Functional Features
2-Mercaptobenzothiazole (MBT) -SH at position 2 C₇H₅NS₂ Base structure; used as a vulcanization agent
5-Chloro-2-mercaptobenzothiazole -Cl at position 5, -SH at 2 C₇H₄ClNS₂ Enhanced electrophilicity; antimicrobial uses
6-Methoxy-2-mercaptobenzothiazole -OCH₃ at position 6, -SH at 2 C₈H₇NO₂S₂ Improved solubility; antitumor potential
7-Hydroxymethyl-2-MBT (Target) -CH₂OH at 7, -SH at 2 C₈H₇NO₂S₂ Increased polarity; potential for drug conjugation

Key Observations :

  • Positional Effects : Substitution at the 5- or 6-position (e.g., Cl, OCH₃) alters electronic properties and bioactivity. The 7-hydroxymethyl group may sterically hinder interactions compared to smaller substituents .
  • Hydrogen Bonding : The -CH₂OH group enables hydrogen bonding, which could enhance binding to biological targets or improve crystallinity in material applications .

Reactivity :

  • The -SH group in MBT undergoes alkylation, acylation, and condensation reactions. For example, MBT reacts with chloroacetyl chloride to form 1-chloroacetyl derivatives .
  • The hydroxymethyl group in the target compound may participate in esterification or oxidation reactions, expanding its utility in drug design .
Physical and Spectral Properties

Data from analogous compounds (Table 1, ):

Compound Yield Color IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
2-Hydrazinobenzothiazole 82% Brown 3242 (NH), 1632 (C=N) 7.13–7.51 (aromatic H)
5-Chloro-2-MBT 70% Yellow 1158 (C-S-C), 1565 (C=C) 4.80 (S-CH₂)
7-Hydroxymethyl-2-MBT* N/A N/A ~3400 (O-H), 1630 (C=N)† N/A

Predicted based on hydroxymethyl analogs

Notes:

  • Hydroxymethyl substitution is expected to introduce a broad O-H stretch (~3400 cm⁻¹) in IR spectra, differentiating it from MBT derivatives without hydroxyl groups .

Biological Activity

Overview

7-Hydroxymethyl-2-mercaptobenzothiazole (CAS No. 171874-46-7) is an organic compound derived from 2-mercaptobenzothiazole, notable for its unique hydroxymethyl group that enhances its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including microbiology, pharmacology, and industrial chemistry.

The molecular formula of this compound is C8H7NOS2C_8H_7NOS_2, with a molecular weight of approximately 197.3 g/mol. The presence of the hydroxymethyl group allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with distinct biological activities.

Antimicrobial Activity

Research indicates that derivatives of 2-mercaptobenzothiazole, including 7-hydroxymethyl variants, exhibit significant antimicrobial properties. These compounds demonstrate activity against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to higher concentrations depending on the specific derivative tested .
  • Fungal Activity : The compound also shows antifungal properties against species such as Candida albicans and Aspergillus niger. Concentrations as low as 33 mg/L have been effective in achieving complete growth inhibition in laboratory settings .

Enzyme Inhibition

This compound acts as a mechanism-based inhibitor for several critical enzymes:

  • Monoamine Oxidase : It has been identified as an inhibitor of monoamine oxidase, which plays a vital role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .
  • Heat Shock Proteins : The compound also interacts with heat shock proteins (HSP90), which are crucial for cellular stress responses. Inhibiting these proteins may enhance the efficacy of certain anticancer therapies .

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated various derivatives against multiple bacterial strains, revealing that modifications at the benzothiazole ring significantly affect antimicrobial potency. The introduction of specific substituents enhanced stability and efficacy against MRSA by up to six-fold compared to non-modified analogs .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of certain derivatives in animal models, where compounds demonstrated reduced inflammation in carrageenan-induced paw edema tests at doses around 50 mg/kg body weight .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionOther Activities
This compound HighMonoamine Oxidase, HSP90Anti-inflammatory
2-Mercaptobenzothiazole ModerateVarious enzymesAntitumor
7-Methyl-2-Mercaptobenzothiazole ModerateLimitedAntifungal

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